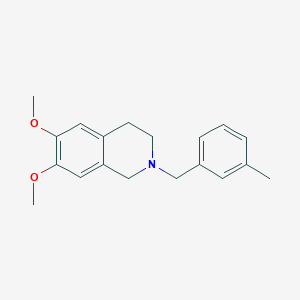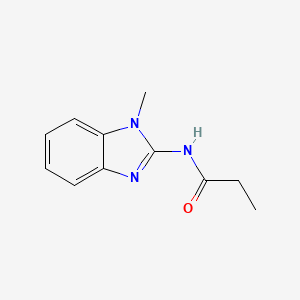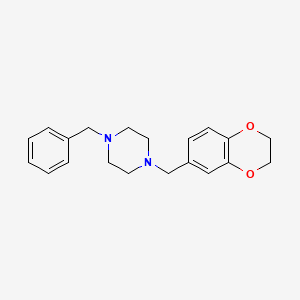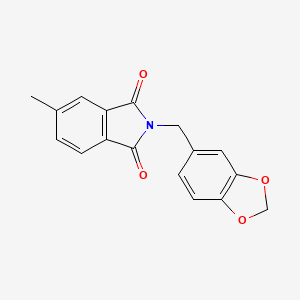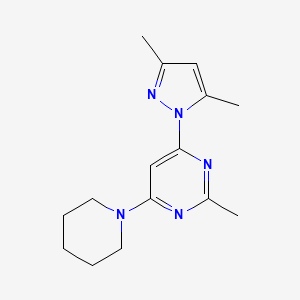
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(1-piperidinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(1-piperidinyl)pyrimidine, also known as DPP-4 inhibitor, is a class of drugs used for the treatment of type 2 diabetes. This compound works by inhibiting dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones. Incretin hormones play a crucial role in regulating glucose homeostasis, and by inhibiting DPP-4, DPP-4 inhibitors increase the levels of these hormones, leading to improved glycemic control.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(1-piperidinyl)pyrimidine inhibitors involves the inhibition of this compound, an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting this compound, this compound inhibitors increase the levels of these hormones, leading to enhanced insulin secretion, reduced glucagon secretion, and improved glucose uptake by peripheral tissues.
Biochemical and physiological effects:
This compound inhibitors have been shown to have various biochemical and physiological effects, including improved glycemic control, reduced inflammation, improved endothelial function, and reduced oxidative stress. These effects may be beneficial in preventing or treating various complications associated with diabetes and other diseases, such as cardiovascular diseases, diabetic nephropathy, and diabetic retinopathy.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(1-piperidinyl)pyrimidine inhibitors in lab experiments include their specificity for this compound, their ability to increase the levels of incretin hormones, and their well-established safety profile. However, the limitations of using this compound inhibitors in lab experiments include their cost, their potential interactions with other drugs, and the need for careful monitoring of glucose levels.
Future Directions
There are several future directions for the research and development of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(1-piperidinyl)pyrimidine inhibitors, including the investigation of their therapeutic potential in other diseases, such as Alzheimer's disease and cancer. In addition, the development of more potent and selective this compound inhibitors, as well as the combination of this compound inhibitors with other drugs, may further improve their efficacy and safety. Finally, the identification of biomarkers that can predict the response to this compound inhibitors may help to personalize the treatment of diabetes and other diseases.
Synthesis Methods
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(1-piperidinyl)pyrimidine involves the reaction of 3,5-dimethyl-1H-pyrazole-1-carboxylic acid with 2-methyl-6-(1-piperidinyl)pyrimidin-4-amine in the presence of a coupling agent such as HATU or EDC. The reaction is carried out in a suitable solvent such as DMF or DMSO, and the final product is obtained by purification using column chromatography or recrystallization.
Scientific Research Applications
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(1-piperidinyl)pyrimidine inhibitors have been extensively studied for their potential therapeutic uses in various diseases, including type 2 diabetes, obesity, and cardiovascular diseases. In addition to their glucose-lowering effects, this compound inhibitors have been shown to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects, which may be beneficial in preventing or treating various complications associated with diabetes and other diseases.
Properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-2-methyl-6-piperidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5/c1-11-9-12(2)20(18-11)15-10-14(16-13(3)17-15)19-7-5-4-6-8-19/h9-10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKPGCBMNZLNHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(difluoromethyl)-3-[(2-ethyl-1H-imidazol-1-yl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5773701.png)
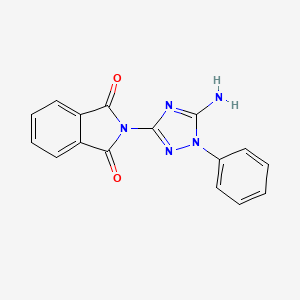

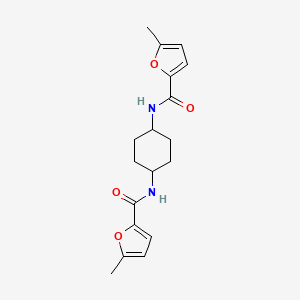

![1-{2-[(4-chloro-1-naphthyl)oxy]ethyl}pyrrolidine](/img/structure/B5773725.png)
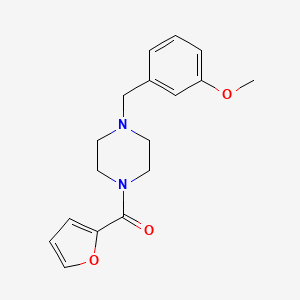

![1-[3-(1-piperidinyl)-1-propyn-1-yl]cyclohexyl acetate](/img/structure/B5773748.png)
![N-(3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5773756.png)
